N-benzyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-benzyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound characterized by the presence of a benzyl group, a phenyl group, and a 1,2,4-triazole ring. This compound is part of a larger class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the reaction of benzylamine with 2-chloro-N-(4-phenyl-4H-1,2,4-triazol-3-yl)acetamide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Modified triazole derivatives with different substituents
Scientific Research Applications
N-benzyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the triazole ring.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Agriculture: The compound is explored for its potential as a fungicide and herbicide.
Materials Science: It is investigated for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-benzyl-2-[(4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-benzyl-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
N-benzyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and phenyl groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-benzyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(18-11-14-7-3-1-4-8-14)12-23-17-20-19-13-21(17)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXDXONQRMNDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=CN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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